tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

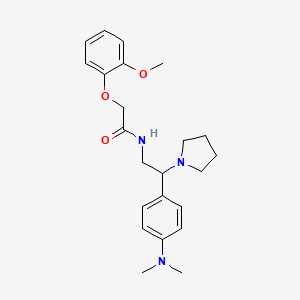

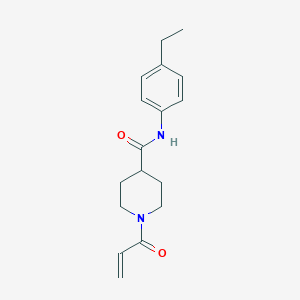

Tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a chemical compound with the CAS Number: 1824320-42-4 . It has a molecular weight of 287.16 . The compound is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is tert-butyl 6-bromo-3-methyl-2-pyridinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions :

- Padwa, Brodney, and Lynch (2003) described the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its utility in Diels-Alder reactions, a crucial method in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

- Lebel and Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement for Boc-protected amines, indicating the versatility of tert-butyl carbamates in synthesizing protected amino acids (Lebel & Leogane, 2005).

Environmental Applications :

- Acero et al. (2001) investigated the oxidation of methyl tert-butyl ether (MTBE) by ozonation, revealing the role of tert-butyl compounds in environmental remediation processes (Acero et al., 2001).

Material Science and Engineering :

- Bates et al. (2002) reported on a task-specific ionic liquid that incorporates a cation with an appended amine group for reversible CO2 sequestration, highlighting the potential of tert-butyl carbamates in developing materials for carbon capture (Bates et al., 2002).

Pharmaceutical Chemistry and Drug Design :

- Ghoneim and Mohamed (2013) synthesized various derivatives from tert-butyl carbazate, demonstrating its utility in creating compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

- Jørgensen et al. (2002) described an efficient method for synthesizing alpha-aryl esters, including those of Naproxen and Flurbiprofen, using tert-butyl esters, which is significant for pharmaceutical synthesis (Jørgensen et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in the synthesis of various complex molecules, suggesting its targets could be diverse depending on the specific reaction it’s involved in .

Mode of Action

The compound acts as a protective group for amines in organic synthesis, particularly in peptide chemistry . The Boc (tert-butyl carbamate) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . It’s easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound is involved in the N-Boc protection of amines, amino acids, and peptides under certain conditions . This process is fundamental in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations in organic synthesis .

Result of Action

The result of the compound’s action is the protection of amines, allowing for more complex reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the compound can protect amino groups in amino acids .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective under mild conditions . Furthermore, the use of certain catalysts can enhance the compound’s performance .

properties

IUPAC Name |

tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLPKFWEQUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)

![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)

![N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2926423.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2926426.png)

![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)